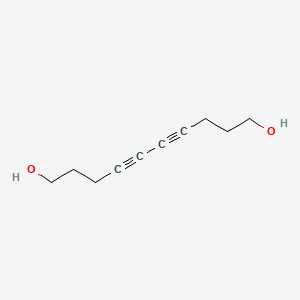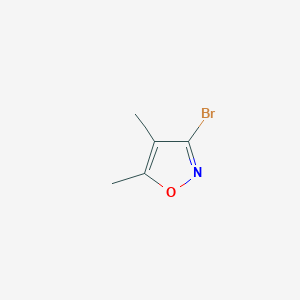
甲基2-((2-(三氟甲基)喹啉-4-基)硫)乙酸酯
描述
“Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate” is a specialty product used for proteomics research . It has various applications in medical, environmental, and industrial research. In medical research, it has been studied for its potential role in drug development, and clinical trials have shown promising results in the treatment of Alzheimer’s disease and cancer.
Molecular Structure Analysis
The molecular formula of “Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate” is C13H10F3NO2S . Its molecular weight is 301.28 .科学研究应用
合成和表征
甲基2-((2-(三氟甲基)喹啉-4-基)硫)乙酸酯在合成多样的杂环化合物中作为前体。它用于通过突出其在有机合成中的多功能性的反应生成新颖的衍生物。例如,它与水合肼反应形成羰基肼,进一步经过转化生成硫/半羰基衍生物。这些衍生物通过随后的环化反应产生N-(芳基)-5-((喹啉-8-氧基)甲基)-1,3,4-氧/硫代唑-2-胺和4-芳基-5-((喹啉-8-氧基)甲基)-2H-1,2,4-三唑-3(4H)-硫酮,通过光谱技术和元素分析进行表征(Saeed, Abbas, Ibrar, & Bolte, 2014)。
抗菌活性
另一个研究方面探讨了从甲基2-((2-(三氟甲基)喹啉-4-基)硫)乙酸酯合成的化合物的抗菌潜力。通过1,3-偶极环加成反应获得的取代的1,2,3-三唑表现出显著的抗菌活性。这些化合物为开发新的治疗剂以对抗微生物耐药性提供了一个有前途的途径(Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005)。
传感器开发
在传感器技术领域,利用与甲基2-((2-(三氟甲基)喹啉-4-基)硫)乙酸酯相关的化合物开发具有高选择性和灵敏度的传感器。例如,基于相关化合物合成的8-氨基喹啉平台的荧光Zn(2+)传感器表现出显著的荧光增强和结合能力。这种传感器对于在各种环境中检测微量金属离子至关重要,展示了这些化合物在环境和分析化学中的潜力(Zhou, Yu, Guo, Tang, Zhang, & Liu, 2010)。
抗结核和抗真菌剂
此外,对抗结核和抗真菌剂的研究已经确定了从甲基2-((2-(三氟甲基)喹啉-4-基)硫)乙酸酯衍生的化合物作为有效的候选药物。这些发现强调了该化合物在发现具有特定生物活性的新型药物中的实用性,标志着在应对全球健康挑战方面取得了重要进展(Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006)。
属性
IUPAC Name |
methyl 2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-19-12(18)7-20-10-6-11(13(14,15)16)17-9-5-3-2-4-8(9)10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNLBXMPKNXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=NC2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379658 | |
| Record name | Methyl {[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate | |
CAS RN |
175203-42-6 | |
| Record name | Methyl {[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-42-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















